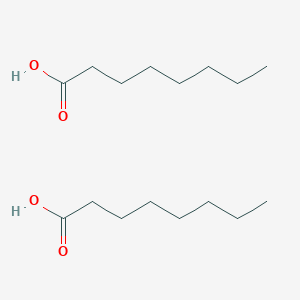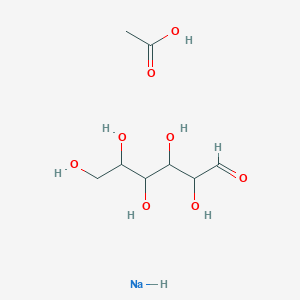
4-Iodo-2,3-dihydrobenzofuran
Overview
Description
4-Iodo-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C8H7IO and its molecular weight is 246.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of 3-Amino-2,3-Dihydrobenzofurans : The [4+1] cyclization reaction of 2-hydroxylimides and trimethylsulfoxonium iodide has been investigated to synthesize 3-amino-2,3-dihydrobenzofurans, demonstrating wide scope and compatibility with functional groups (Fang et al., 2022).
Stereoconvergent Formal [4+1]-Cycloannulation : A phosphorus(III)-mediated stereoconvergent formal [4+1]-cycloannulation of 1,2-dicarbonyls and o-quinone methides to provide 2,3-dihydrobenzofurans has been described, highlighting the steric interactions and their impact on yield and stereoselectivity (Rodriguez et al., 2016).
Analogues of Hallucinogenic Phenethylamines : Research into 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines has been conducted, assessing their activity in drug-discrimination paradigms and receptor interactions, suggesting potential applications in neuropharmacology (Nichols et al., 1991).
Synthesis of Heterocycles with 2,3-Dihydrobenzofuran Skeleton : Various palladium-catalyzed cascade reactions of O-alkylated 2-iodophenol have been explored to synthesize novel dihydrobenzofurans, offering an efficient synthetic approach (Szlosek-Pinaud et al., 2007).
Anti-Selective [3+2] (Hetero)Annulation of Non-Conjugated Alkenes : This study describes a method for direct access to 2,3-dihydrobenzofurans and indolines from non-conjugated alkenyl amides, highlighting potential applications in medicinal chemistry (Ni et al., 2020).
Regioselective Synthesis of β-Iodo Ethers and Iodohydrins : An efficient method for the regioselective synthesis of β-iodo ethers and iodohydrins from various substrates has been presented, demonstrating applications in green chemistry (Mahajan et al., 2002).
Formation of Dihydrobenzofurans by Radical Cyclization : This research explores methods for generating aryl radicals from o-alkenyloxyarene diazonium salts, efficiently forming dihydrobenzofuran derivatives, useful in synthetic organic chemistry (Beckwith & Meijs, 1981).
Biocatalytic Synthesis of 2,3-Dihydrobenzofuran-Based Scaffolds : A biocatalytic strategy for synthesizing stereochemically rich 2,3-dihydrobenzofurans has been reported, expanding the biocatalytic toolbox for asymmetric C-C bond transformations (Vargas et al., 2019).
properties
IUPAC Name |
4-iodo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCSSLZMMQZTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Cyanophenyl)-(4-methylphenyl)methyl]benzonitrile](/img/structure/B8053613.png)

![Hex(?1-3)[Hex(?1-6)]Hex(?1-3)Hex(?1-3)Hex(?1-3)[Hex(?1-6)]Hex](/img/structure/B8053618.png)
![6-chloro-4-methoxy-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053633.png)









![6-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B8053715.png)